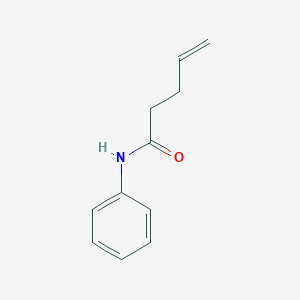

N-phenylpent-4-enamide

Übersicht

Beschreibung

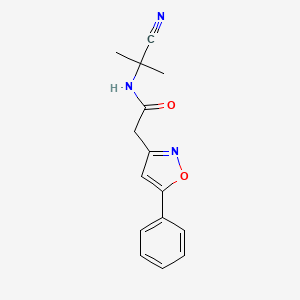

N-phenylpent-4-enamide is an organic compound belonging to the class of amides, which are characterized by the presence of a carbonyl group (C=O) bonded to a nitrogen atom (N). The structure of this compound includes a phenyl group (a benzene ring) attached to the nitrogen atom and a five-carbon chain with a double bond between the fourth and fifth carbons, capped by an amide group (C=O-NH) .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N-phenylpent-4-enamide can be synthesized through various methods. One common approach involves the reaction of aniline or N-methylaniline with the corresponding acid chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an anhydrous solvent like ethyl acetate under a nitrogen atmosphere. The mixture is cooled to 0°C, and the acid chloride is added dropwise. The reaction is then stirred at room temperature until completion, followed by purification through flash column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in publicly available sources. the synthesis approach mentioned above can be scaled up for industrial applications, ensuring proper reaction conditions and purification techniques are maintained to achieve high yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions

N-phenylpent-4-enamide undergoes various chemical reactions, including:

Hydrolysis: The amide bond can be broken down by water to form a carboxylic acid and an amine.

Addition Reactions: The double bond in the five-carbon chain can undergo addition reactions with other molecules, depending on the reaction conditions .

Common Reagents and Conditions

Hydrolysis: Typically involves acidic or basic conditions to facilitate the breakdown of the amide bond.

Addition Reactions: Can involve reagents such as hydrogen halides or other electrophiles that react with the double bond.

Major Products Formed

Hydrolysis: Produces a carboxylic acid and an amine.

Addition Reactions: Forms various addition products depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

N-phenylpent-4-enamide has several scientific research applications, including:

Chemistry: Used as a precursor molecule for the synthesis of more complex molecules, such as functionalized pyrrolidinones, which have potential pharmaceutical applications .

Biology and Medicine: The compound’s structure allows for potential interactions with biological molecules, making it a candidate for drug development and other biomedical research.

Industry: Can be used in the development of new materials and chemical processes, leveraging its unique chemical properties.

Wirkmechanismus

The specific mechanism of action for N-phenylpent-4-enamide is not well-documented. based on its structure, the compound can participate in various chemical reactions, such as hydrolysis and addition reactions, which can influence its interactions with other molecules. The presence of the amide group suggests potential hydrogen bonding capabilities, which could affect its solubility and interactions in biological systems .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-phenylmethacrylamide: Similar structure but with a different carbon chain length and double bond position.

N-methyl-N-phenylmethacrylamide: Contains a methyl group attached to the nitrogen atom, altering its chemical properties.

Uniqueness

The combination of the phenyl group and the amide group provides a balance of stability and reactivity, making it a versatile compound for various chemical and biological applications .

Eigenschaften

IUPAC Name |

N-phenylpent-4-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-2-3-9-11(13)12-10-7-5-4-6-8-10/h2,4-8H,1,3,9H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXEGFZIFQSDJQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC(=O)NC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-CHLORO-3-(3-FLUOROPHENYL)-N-(2-PHENYLETHYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2746419.png)

![1-(7-(4-(Difluoromethoxy)-3-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B2746420.png)

![2-[6-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2746424.png)

![N-(2-morpholino-2-(naphthalen-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2746429.png)

![8-Azaspiro[4.5]decane-9-carboxylic acid;hydrochloride](/img/structure/B2746435.png)

![2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2746437.png)

![N-(3-methoxypropyl)-4-((1-(3-methylbenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide](/img/structure/B2746439.png)

![4-(4-ethylbenzyl)-1-((2-methylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2746440.png)